molecular formula C8H15N3O3 B1407686 Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate CAS No. 1706520-74-2

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

Cat. No. B1407686
M. Wt: 201.22 g/mol
InChI Key: NOBBVKITJMAOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, also known as Methylcarbamoyl imidazole, is a chemical compound with the molecular formula C8H15N3O3. It is a white crystalline powder that is soluble in water and has a molecular weight of 201.23 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Scientific Research Applications

Anticancer Properties

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate has been studied for its potential as an anticancer drug. Research involving amino acetate functionalized Schiff base organotin(IV) complexes, which include similar structures, has demonstrated significant cytotoxicity against various human tumor cell lines. These findings suggest potential applications in cancer treatment (Basu Baul et al., 2009).

Fluorescent and Colorimetric pH Probe

A compound closely related to Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate, namely 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide, was synthesized and found to be a highly water-soluble fluorescent and colorimetric pH probe. This suggests potential applications in monitoring acidic and alkaline solutions, and possibly for real-time intracellular pH imaging (Diana et al., 2020).

Biofuel Production

In the context of biofuel production, methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate-related compounds, such as pentanol isomers including 2-methyl-1-butanol and 3-methyl-1-butanol, have been identified. These compounds, found as by-products of microbial fermentations, are considered for biofuel applications due to their potential as renewable energy sources (Cann & Liao, 2009).

Synthesis of Proteinase Inhibitors

Another application is in the synthesis of potential proteinase inhibitors. A study described the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, which could be linked to the development of proteinase inhibitors. These inhibitors have a wide range of therapeutic applications, particularly in treating various diseases and disorders (Angelastro et al., 1992).

Antimicrobial Activities

Research has also shown the synthesis of novel compounds related to methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate with significant antimicrobial activities. These findings point towards potential applications in developing new antimicrobial drugs (Shehadi et al., 2022).

properties

IUPAC Name

methyl 3-(carbamoylhydrazinylidene)-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-5(2)6(4-7(12)14-3)10-11-8(9)13/h5H,4H2,1-3H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBBVKITJMAOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=NNC(=O)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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